3-Chlorocinnamic acid

Catalog No.
S3310462
CAS No.
14473-90-6
M.F
C9H7ClO2
M. Wt
182.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorocinnamic acid

CAS Number

14473-90-6

Product Name

3-Chlorocinnamic acid

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-enoic acid

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+

InChI Key

FFKGOJWPSXRALK-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)O

3-Chlorocinnamic acid is an aromatic compound with the molecular formula C₉H₇ClO₂ and a molecular weight of approximately 182.60 g/mol. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the third position of the phenyl ring. This compound typically appears as a white to off-white crystalline solid and is known for its predominantly trans configuration, which influences its chemical behavior and biological activity .

Typical of aromatic compounds. Key reactions include:

  • Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.
  • Reduction: Can be reduced to produce 3-chlorohydrocinnamic acid using reducing agents such as lithium aluminum hydride.
  • Electrophilic Substitution: The chlorine atom can undergo substitution reactions, allowing for further functionalization of the aromatic ring .

3-Chlorocinnamic acid exhibits notable biological activities, including:

  • Anticancer Properties: Studies have indicated that it can inhibit cellular proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity: The compound has shown effectiveness against certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapies .
  • Anti-inflammatory Effects: Preliminary research indicates that it may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

The synthesis of 3-chlorocinnamic acid can be achieved through several methods:

  • Halogenation of Cinnamic Acid: Cinnamic acid can be chlorinated using chlorine gas or other chlorinating agents in the presence of light or heat to yield 3-chlorocinnamic acid.
  • Aldol Condensation: The compound can also be synthesized via an aldol condensation reaction between benzaldehyde and chloroacetaldehyde, followed by dehydration.
  • Direct Chlorination: Aromatic chlorination techniques can be employed, where cinnamic acid is treated with chlorine under controlled conditions to introduce the chlorine substituent at the desired position .

3-Chlorocinnamic acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential drug candidate for cancer treatment and antimicrobial therapies.
  • Agriculture: Its antimicrobial properties make it useful as a pesticide or fungicide.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Research into the interactions of 3-chlorocinnamic acid with biological systems reveals:

  • Cellular Mechanisms: Studies indicate that it may interact with specific cellular pathways involved in cancer proliferation and inflammation.
  • Synergistic Effects: When combined with other compounds, 3-chlorocinnamic acid may enhance or modify their biological effects, indicating potential for combination therapies .

Several compounds share structural similarities with 3-chlorocinnamic acid. Here are notable examples:

Compound NameStructure SimilarityUnique Features
Cinnamic AcidParent compoundNo halogen substituent
2-Chlorocinnamic AcidChlorine at position 2Different biological activity profile
4-Chlorocinnamic AcidChlorine at position 4Varying reactivity due to position
Trans-Cinnamic AcidGeometric isomerDifferent physical properties

Uniqueness of 3-Chlorocinnamic Acid

3-Chlorocinnamic acid is unique due to its specific chlorine substitution pattern, which significantly affects its reactivity and biological activity compared to other cinnamic acid derivatives. Its ability to inhibit cell proliferation while also exhibiting antimicrobial properties distinguishes it from its analogs, making it a valuable compound for further research in medicinal chemistry and agriculture .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

14473-90-6
1866-38-2

General Manufacturing Information

2-Propenoic acid, 3-(3-chlorophenyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-19

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